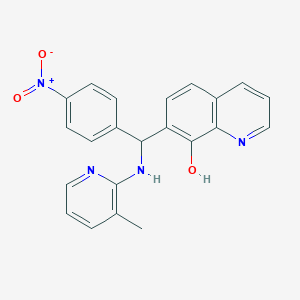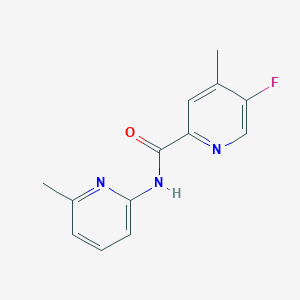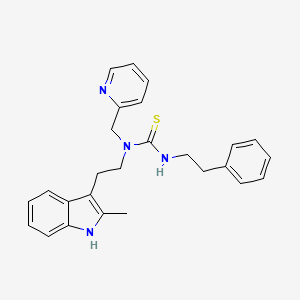
7-(((3-Methylpyridin-2-yl)amino)(4-nitrophenyl)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(((3-Methylpyridin-2-yl)amino)(4-nitrophenyl)methyl)quinolin-8-ol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPNQ and has been shown to possess unique biochemical and physiological properties that make it a valuable tool for investigating various biological processes.
Mécanisme D'action
The exact mechanism of action of MPNQ is not fully understood. However, it has been shown to act as a potent inhibitor of protein kinase C (PKC) activity. PKC is an important enzyme that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, MPNQ has been shown to modulate various signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
MPNQ has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. MPNQ has also been shown to modulate neurotransmitter release and synaptic transmission in the brain, making it a valuable tool for investigating various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPNQ in lab experiments is its high potency and specificity. This compound has been shown to be a potent inhibitor of PKC activity, making it a valuable tool for investigating various signaling pathways. However, one of the limitations of using MPNQ is its potential toxicity. This compound has been shown to induce apoptosis in various cell lines, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving MPNQ. One potential area of research is the development of more potent and specific inhibitors of PKC activity. Another potential area of research is the investigation of the role of MPNQ in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, MPNQ may be used in drug discovery efforts to identify new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of MPNQ involves a multistep process that begins with the reaction of 2-chloro-3-methylpyridine with sodium hydride to form the corresponding pyridine salt. This is followed by the reaction of the pyridine salt with 4-nitrobenzyl bromide to form the intermediate compound. The final step involves the reaction of the intermediate compound with 8-hydroxyquinoline to form MPNQ.
Applications De Recherche Scientifique
MPNQ has been extensively studied for its potential applications in scientific research. This compound has been shown to possess unique biochemical and physiological properties that make it a valuable tool for investigating various biological processes. MPNQ has been used in a wide range of research applications, including cancer research, neurobiology, and drug discovery.
Propriétés
IUPAC Name |
7-[[(3-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-14-4-2-13-24-22(14)25-19(16-6-9-17(10-7-16)26(28)29)18-11-8-15-5-3-12-23-20(15)21(18)27/h2-13,19,27H,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELXVIRRZWBNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(((3-Methylpyridin-2-yl)amino)(4-nitrophenyl)methyl)quinolin-8-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2390690.png)
![Methyl 2-amino-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2390692.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390694.png)

![[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester](/img/structure/B2390696.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390698.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)
![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2390709.png)